N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
“N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes or ketones with guanidine derivatives.
Introduction of the nitro group: Nitration reactions using nitric acid or other nitrating agents.
Substitution reactions: Introducing the cyclohexyl and dimethoxyphenyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the cyclohexyl ring.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring may participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, organometallic reagents, or strong bases.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Conversion of the nitro group to an amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
Synthesis of novel derivatives: Used as a building block for creating new compounds with potential biological activity.
Biology
Biological assays: Investigated for its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine
Drug development: Potential lead compound for developing new pharmaceuticals targeting specific diseases.
Industry
Material science: May be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of “N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The nitro group could play a role in redox reactions, while the aromatic and cyclohexyl groups might influence binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N4-cyclohexyl-N2-phenyl-5-nitropyrimidine-2,4,6-triamine
- N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-pyrimidine-2,4,6-triamine
Uniqueness
“N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine” is unique due to the presence of both the nitro group and the dimethoxyphenyl group, which may confer distinct chemical and biological properties compared to its analogs.
Biological Activity
N4-cyclohexyl-N2-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine is a synthetic compound belonging to the family of pyrimidine derivatives. Its unique structure, characterized by a pyrimidine ring substituted at various positions with amino and nitro groups, suggests diverse potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C16H22N6O3. The compound features:
- Pyrimidine ring : Central to its structure.
- Cyclohexyl group : Present at the N4 position.
- Dimethoxyphenyl group : Located at the N2 position.
- Nitro group : Positioned at the 5th carbon of the pyrimidine ring.
Property | Value |
---|---|
Molecular Weight | 334.39 g/mol |
Density | 1.379 g/cm³ |
Boiling Point | 499.9 ºC |
LogP | 2.889 |
Melting Point | Not Available |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that it may act as an inhibitor in specific biochemical pathways or as a ligand for certain receptors.
- Serotonin Receptor Modulation : Similar compounds have shown significant activity as serotonin receptor agonists. For instance, CYB210010, a related compound with structural similarities, demonstrated high agonist potency at serotonin receptors (5-HT2A and 5-HT2C) while lacking activity at monoamine transporters . This suggests that this compound may also exhibit selective receptor modulation.
- Neuroplasticity Enhancement : Compounds with similar structures have been observed to increase gene expression related to neuroplasticity in the frontal cortex when administered in vivo . This could indicate potential applications in neurodegenerative diseases or cognitive enhancement.
- Antitumor Activity : Preliminary studies suggest that nitropyrimidines can exhibit cytotoxic effects against various cancer cell lines. The presence of nitro groups is often associated with enhanced biological activity due to their ability to undergo reduction within tumor cells, leading to the generation of reactive intermediates that can induce cell death.
Study on Antitumor Effects
A study investigating the cytotoxic effects of nitropyrimidines found that compounds similar to this compound showed significant inhibition of cell proliferation in human cancer cell lines. The mechanism was linked to apoptosis induction through mitochondrial pathways.
Neuropharmacological Assessment
In a pharmacological assessment involving animal models, compounds structurally related to this compound demonstrated notable effects on behavior indicative of enhanced serotonergic activity. Doses ranging from 0.1 to 3 mg/kg elicited head-twitch responses consistent with 5-HT receptor activation .
Properties
IUPAC Name |
4-N-cyclohexyl-2-N-(2,5-dimethoxyphenyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O4/c1-27-12-8-9-14(28-2)13(10-12)21-18-22-16(19)15(24(25)26)17(23-18)20-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H4,19,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZIJYAVXNZJEGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC(=C(C(=N2)NC3CCCCC3)[N+](=O)[O-])N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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